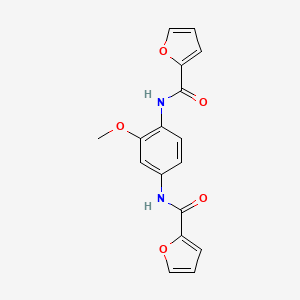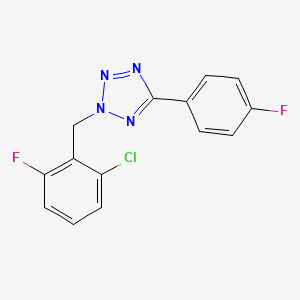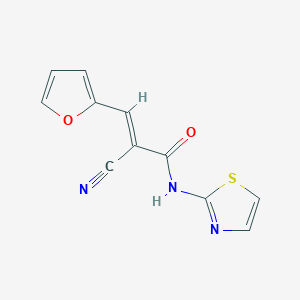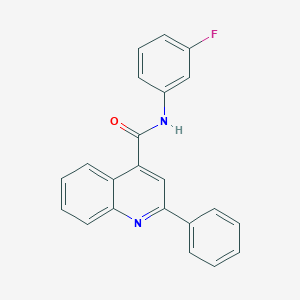![molecular formula C13H18N2O5S B5789182 1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane](/img/structure/B5789182.png)
1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane, also known as MNPA, is a chemical compound that belongs to the family of sulfonyl azepanes. It is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. MNPA has been the subject of extensive research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Mécanisme D'action
1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane works by inhibiting the enzyme carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to form carbonic acid, which dissociates into bicarbonate and hydrogen ions. This compound binds to the active site of carbonic anhydrase and prevents the hydration of carbon dioxide, leading to a decrease in the production of bicarbonate and hydrogen ions.
Biochemical and Physiological Effects
The inhibition of carbonic anhydrase by this compound has several biochemical and physiological effects. It leads to a decrease in the production of bicarbonate and hydrogen ions, which can affect the pH balance of the body. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane has several advantages for lab experiments, including its potency, selectivity, and stability. It is a potent inhibitor of carbonic anhydrase and has been shown to be selective for certain isoforms of the enzyme. This compound is also stable under a wide range of conditions, which makes it suitable for use in various experimental settings. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane. One area of interest is the development of this compound-based drugs for the treatment of diseases such as glaucoma, epilepsy, and cancer. Another area of interest is the use of this compound as a herbicide in agriculture and as an environmental pollutant remediation agent. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on the body in more detail.
Méthodes De Synthèse
The synthesis of 1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane involves a multi-step process that starts with the reaction of 4-methoxy-2-nitrophenol with thionyl chloride to form 4-methoxy-2-nitrophenyl chloride. This intermediate is then reacted with sodium azide to form 4-methoxy-2-nitrophenyl azide, which is subsequently reduced with lithium aluminum hydride to form 4-methoxy-2-nitroaniline. The final step involves the reaction of 4-methoxy-2-nitroaniline with 1-chloroazepane in the presence of triethylamine to form this compound.
Applications De Recherche Scientifique
1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to be a potent inhibitor of carbonic anhydrase, which makes it a promising candidate for the treatment of diseases such as glaucoma, epilepsy, and cancer. This compound has also been studied for its potential use as a herbicide in agriculture and as an environmental pollutant remediation agent.
Propriétés
IUPAC Name |
1-(4-methoxy-2-nitrophenyl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-20-11-6-7-13(12(10-11)15(16)17)21(18,19)14-8-4-2-3-5-9-14/h6-7,10H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUAJSIMFCJDRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCCCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5789103.png)
![6-chloro-2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5789105.png)


![2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5789125.png)
![4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5789142.png)
![1-(2,4-dichlorobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5789148.png)

![3-(2-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5789179.png)

![3,4-dimethoxy-N'-[(4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanoyl)oxy]benzenecarboximidamide](/img/structure/B5789184.png)


